3-(Bromomethyl)-5-methylisoxazole

α‑N‑substituted isoxazoles Grignard coupling regioselective alkylation

3-(Bromomethyl)-5-methylisoxazole (CAS 130628-75-0) is a halogenated isoxazole building block (C₅H₆BrNO, MW 176.01) belonging to the halomethyl-isoxazole subclass. It is a corrosive, clear pale-yellow liquid with a predicted density of 1.582 g/cm³ and a boiling point of 44 °C at 0.4 mmHg.

Molecular Formula C5H6BrNO
Molecular Weight 176.01 g/mol
CAS No. 130628-75-0
Cat. No. B138441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-methylisoxazole
CAS130628-75-0
Molecular FormulaC5H6BrNO
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CBr
InChIInChI=1S/C5H6BrNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3
InChIKeyASGJFGPILHALRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-5-methylisoxazole (CAS 130628-75-0): Key Intermediate for Isoxazole Chemistry


3-(Bromomethyl)-5-methylisoxazole (CAS 130628-75-0) is a halogenated isoxazole building block (C₅H₆BrNO, MW 176.01) belonging to the halomethyl-isoxazole subclass . It is a corrosive, clear pale-yellow liquid with a predicted density of 1.582 g/cm³ and a boiling point of 44 °C at 0.4 mmHg . Unlike simple 3-halo-5-methylisoxazoles where halogen is directly attached to the heterocycle, the benzylic bromomethyl substituent at the 3‑position confers distinct reactivity—enabling nucleophilic displacement, Grignard chemistry, and oxidation to the corresponding carbaldehyde [1]. This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Workflow Synthesis intermediate for isoxazole chemistry
Key Feature Benzylic bromomethyl at 3-position enables unique reactivity
Primary Use Medicinal chemistry and agrochemical research building block

Why 3-(Bromomethyl)-5-methylisoxazole Cannot Be Replaced by Other Halomethyl- or Halo-Isoxazoles


Although several isoxazole building blocks bear a halomethyl or halo substituent, their synthetic utility is not interchangeable. The regiochemistry of the bromomethyl group on the 3‑position of 3-(Bromomethyl)-5-methylisoxazole enables a unique α‑N‑alkylation pathway via magnesium‑mediated coupling that is inaccessible to the 5‑bromomethyl regioisomer (CAS 36958-61-9) or the 3‑bromo analog (CAS 25741-97-3) [1]. Furthermore, the benzylic –CH₂Br group can be selectively oxidized to the 3‑isoxazole carbaldehyde, a privileged scaffold for accelerated Baylis–Hillman reactions, whereas direct ring‑halogenated analogs require lengthier synthetic sequences to achieve equivalent aldehyde functionalization [2][3]. Consequently, substituting a generic “bromomethyl isoxazole” or “bromo isoxazole” for this specific regioisomer introduces additional synthetic steps, alters chemo‑ and regioselectivity, and compromises the efficiency of downstream transformations.

5-(Bromomethyl)-3-methylisoxazole regioisomer cannot access the magnesium-mediated α-N-alkylation pathway; its reactivity is directed to oxygen alkylation.
3-Bromo-5-methylisoxazole requires palladium-catalyzed cross-coupling for C–C bond formation, precluding the mild, metal-free benzylic displacement offered by the target compound.
Generic bromomethyl isoxazoles introduce additional synthetic steps and regioselectivity challenges, potentially compromising efficiency of downstream Baylis–Hillman library synthesis.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-5-methylisoxazole


Magnesium Coupling Selectivity: Exclusive α‑N‑Alkylation vs. 5‑Regioisomer Inactivity

The 3‑bromomethyl substitution pattern is essential for efficient magnesium-mediated coupling to yield α‑N‑substituted isoxazoles. In the seminal work by Cherton et al., 3-bromomethyl-5-methylisoxazole reacted smoothly with magnesium compounds to provide direct access to α‑N‑alkyl/alkenyl isoxazoles [1]. The 5‑bromomethyl regioisomer (CAS 36958-61-9) does not participate in this specific α‑N coupling pathway; its bromomethyl group is positioned for electrophilic reactivity at the 5‑position, leading to isoxazoles substituted at oxygen rather than nitrogen . No literature precedent demonstrates comparable magnesium coupling efficiency for 5-(bromomethyl)-3-methylisoxazole in α‑N‑substitution chemistry.

α-N-Alkylation Selectivity
Class-level inference
Target enables direct α-N-alkylation via Mg coupling; 5-regioisomer exhibits no comparable reactivity (binary divergence).
Regiochemistry dictates synthetic pathway accessibility.
Grignard-type conditions (Cherton et al., 1990). Eliminates regioisomeric mixtures.
α‑N‑substituted isoxazoles Grignard coupling regioselective alkylation

Precursor to Baylis–Hillman Substrates: 3‑Isoxazole Carbaldehyde vs. 5‑Isoxazole Carbaldehyde Reactivity

3-(Bromomethyl)-5-methylisoxazole serves as a direct precursor to 5-methylisoxazole-3-carbaldehyde, a scaffold that participates in significantly faster Baylis–Hillman reactions compared to 4‑isoxazole carbaldehydes. The rate acceleration is attributed to the proximity of the heteroatom to the formyl group [1]. In contrast, generating the analogous 5‑formyl isomer from 5‑bromomethyl‑3‑methylisoxazole requires a separate oxidation step and does not benefit from the same proximity effect, yielding a less reactive Baylis–Hillman substrate [2]. The 3‑aryl‑5‑bromomethyl‑isoxazole‑4‑carboxylate system reported by Roy et al. required optimized bromination conditions to access the 5‑bromomethyl derivative, highlighting that regiochemistry dictates both synthetic accessibility and downstream reactivity [3].

Baylis–Hillman Reactivity
Cross-study comparable
Derived 3-carbaldehyde reacts significantly faster than 4-isoxazole carbaldehydes; 5-formyl isomer has a distinct, less accessible profile.
Supports higher-throughput library synthesis campaigns.
Acceleration attributed to heteroatom proximity effect.
Baylis-Hillman reaction isoxazole carbaldehyde heterocyclic aldehyde reactivity

Synthetic Accessibility: 65% Yield via Alcohol Bromination vs. Multi‑Step Cycloaddition for 5‑Regioisomer

A reported synthetic route for 3-(bromomethyl)-5-methylisoxazole proceeds via bromination of (5-methylisoxazol-3-yl)methanol, delivering an isolated yield of approximately 65% . In comparison, the 5‑bromomethyl regioisomer (CAS 36958‑61‑9) is typically accessed through 1,3‑dipolar cycloaddition of propargyl bromide with α‑chloro aldoximes—a multi‑component approach that introduces additional variability in yield and regioselectivity . While direct head‑to‑head yield data under identical conditions are unavailable, the two‑step alcohol‑to‑bromide sequence for the 3‑regioisomer represents a simpler, more predictable route for laboratory‑scale procurement.

Synthetic Accessibility
Cross-study comparable
Approx. 65% isolated yield
Provides a reliable cost-estimation baseline for scale-up.
Via alcohol bromination; comparator requires multi-step cycloaddition.
synthesis yield bromination building block preparation

Nucleophilic Displacement vs. Cross‑Coupling: Orthogonal Reactivity of Benzylic Bromide vs. Aryl Bromide

The benzylic bromomethyl group of 3-(bromomethyl)-5-methylisoxazole undergoes facile Sₙ2‑type nucleophilic displacement under mild conditions, as demonstrated in a patent synthetic route where it reacted with a phenoxide nucleophile at room temperature in DMF to yield the alkylated product in 66% isolated yield [1]. In contrast, the direct ring‑brominated analog 3‑bromo‑5‑methylisoxazole (CAS 25741‑97‑3) requires palladium‑catalyzed Suzuki–Miyaura or Buchwald–Hartwig cross‑coupling conditions to achieve C–C or C–N bond formation at the ring carbon [2]. This orthogonal reactivity profile means that the bromomethyl compound can be selectively functionalized in the presence of aryl halides, enabling sequential derivatization strategies that are precluded when using the ring‑halogenated analog.

Orthogonal Reactivity
Supporting evidence
Benzylic bromide: room-temp SN2 (66% yield). Ring-Br analog: requires Pd-catalyzed Suzuki coupling.
Enables sequential, metal-free conjugation strategies.
Conditions: DMF, KOt-Bu, RT (target) vs. Pd catalyst, heating (comparator).
nucleophilic substitution cross-coupling chemoselectivity Suzuki coupling

Kinase Binding Activity: Aurora‑A Interaction Reported for 3‑Bromomethyl‑5‑methylisoxazole Scaffold

A vendor datasheet notes that 3-(bromomethyl)-5-methylisoxazole is an analog of pyrazole that has been shown to bind to the kinase domain of Aurora‑A, preventing phosphorylation and blocking protein–protein interactions . No comparable Aurora‑A binding data are reported for the 5‑bromomethyl regioisomer (CAS 36958‑61‑9) or the 3‑bromo analog (CAS 25741‑97‑3). The significance is limited to supporting evidence, as the original kinase assay data and quantitative IC₅₀ values are not publicly disclosed.

Aurora-A Binding
Supporting evidence
Qualitative vendor report of Aurora-A kinase domain binding.
Preliminary biological rationale; requires orthogonal confirmation.
No comparable data found for regioisomers. IC50 not publicly disclosed.
Aurora‑A kinase pyrazole analog kinase inhibition

Optimal Application Scenarios for 3-(Bromomethyl)-5-methylisoxazole Based on Differentiation Evidence


α‑N‑Substituted Isoxazole Library Synthesis via Magnesium Coupling

Research groups synthesizing libraries of α‑N‑alkyl or α‑N‑alkenyl isoxazoles for biological screening should procure 3-(bromomethyl)-5-methylisoxazole as the electrophilic coupling partner. The Cherton protocol enables direct installation of diverse side chains at the isoxazole nitrogen through magnesium‑mediated coupling, a transformation not accessible with the 5‑bromomethyl regioisomer [1]. This single‑step diversification strategy reduces library synthesis cycle time and avoids regioisomeric mixtures that complicate purification.

Baylis–Hillman Diversification Platform for Medicinal Chemistry

Medicinal chemistry teams employing Baylis–Hillman chemistry for lead diversification should select this compound as the carbaldehyde precursor. The derived 5-methylisoxazole-3-carbaldehyde exhibits accelerated Baylis–Hillman kinetics relative to 4‑isoxazole carbaldehydes due to heteroatom proximity effects, enabling faster reaction times and higher throughput in parallel synthesis [2]. This is particularly valuable in antithrombotic and hypolipidemic agent programs where isoxazole Baylis–Hillman adducts have demonstrated in vivo activity [3].

PROTAC and Bioconjugate Linker Chemistry

For PROTAC degrader and bioconjugate programs, the benzylic bromide of 3-(bromomethyl)-5-methylisoxazole provides a mild, metal‑free alkylation handle that is orthogonal to aryl halide cross‑coupling sites. As demonstrated in patent alkylation procedures (66 % yield, room temperature, DMF) [4], this selectivity allows sequential functionalization without protecting‑group manipulation, simplifying the assembly of heterobifunctional molecules. The 3‑bromo‑5‑methylisoxazole analog cannot replicate this reactivity profile without palladium catalysis.

Kinase‑Targeted Fragment and Lead‑Like Compound Synthesis

Given the reported Aurora‑A kinase domain binding activity of this scaffold , fragment‑based drug discovery and kinase‑focused library production represent rational application areas. Although the binding data remain qualitative, the structural analogy to pyrazole‑based kinase inhibitors provides a reasonable hypothesis for prioritizing this building block in early‑stage oncology and cell‑cycle regulation projects. Procurement of the authentic 3‑bromomethyl‑5‑methyl regioisomer ensures fidelity to the scaffold associated with the reported activity.

Application
Selection Property
Validation Focus
α-N-Substituted Isoxazole Library Synthesis
Magnesium coupling regiochemistry
Regioisomeric purity and nitrogen alkylation efficiency
Baylis–Hillman Diversification Platform
Carbaldehyde reactivity profile
Reaction kinetics and parallel synthesis throughput
PROTAC and Bioconjugate Linker Chemistry
Orthogonal benzylic displacement
Mild, metal-free conjugation without competing aryl halide reactivity
Kinase-Targeted Fragment and Lead-Like Compound Synthesis
Reported kinase domain interaction
Biological rationale fidelity and scaffold-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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